
2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde is a chemical compound with a unique structure that includes a tellurium atom
Métodos De Preparación
The synthesis of 2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde involves several steps. One common method includes the reaction of tellurium-containing precursors with appropriate aldehyde groups under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Análisis De Reacciones Químicas
2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The tellurium atom can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tellurium-containing compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials with unique properties, such as semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde involves its interaction with specific molecular targets. The tellurium atom plays a crucial role in its reactivity and biological activity. The pathways involved may include the modulation of redox reactions and interaction with cellular components.
Comparación Con Compuestos Similares
2,3,5,6,7,8-Hexahydro-1H-telluroxanthene-4-carbaldehyde can be compared with similar compounds such as:
- 2,3,4,5,6,7-Hexahydro-6,7-dimethylcyclopent[b]azepin-8(1H)-one
- 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl
- 1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-, ®- These compounds share structural similarities but differ in their chemical properties and applications. The presence of the tellurium atom in this compound makes it unique and imparts distinct reactivity and potential applications.
Propiedades
Número CAS |
65342-60-1 |
|---|---|
Fórmula molecular |
C14H16OTe |
Peso molecular |
327.9 g/mol |
Nombre IUPAC |
2,3,5,6,7,8-hexahydro-1H-telluroxanthene-4-carbaldehyde |
InChI |
InChI=1S/C14H16OTe/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12/h8-9H,1-7H2 |
Clave InChI |
XMBVEJLHGXRZDX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=C3CCCC(=C3[Te]2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




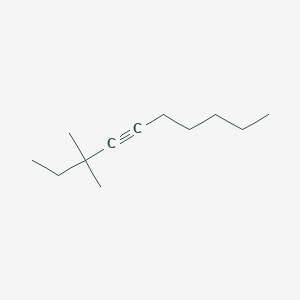
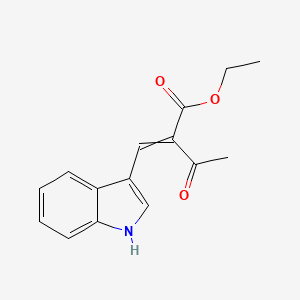
![Trimethyl[(trimethylsilyl)methyl]stibanium iodide](/img/structure/B14478013.png)
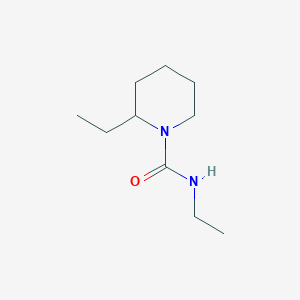

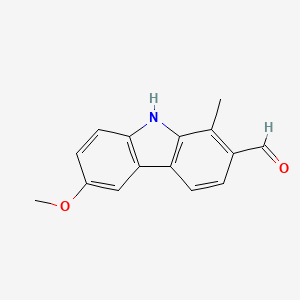
![7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14478041.png)
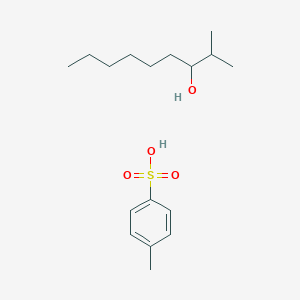


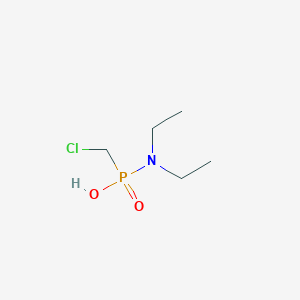
![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)
